molecular formula C15H15N7O2 B2987014 1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034322-92-2

1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2987014
CAS RN: 2034322-92-2
M. Wt: 325.332
InChI Key: VGSBZPMUJLEAOR-UHFFFAOYSA-N
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Description

1-methyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7O2 and its molecular weight is 325.332. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Pyridazine derivatives, including those similar to the specified compound, have been synthesized and studied for their antimicrobial activities. For example, a study involving the synthesis of some 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines showed significant antimicrobial activity. These compounds were synthesized through reactions involving hydrazide of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazine-3-carboxylic acid with carbon disulfide and other reagents to produce various derivatives, some of which displayed promising antimicrobial properties (El-Mariah, Hosny, & Deeb, 2006).

Cytotoxicity and Cancer Research

Compounds structurally related to the specified chemical have been investigated for their cytotoxicity against cancer cells. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies provide a foundation for the development of new therapeutic agents targeting various forms of cancer (Hassan, Hafez, & Osman, 2014).

Green Synthesis and Environmental Considerations

The green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives illustrates an environmentally friendly approach to producing compounds with potential biological activities. This synthesis utilized microwave irradiation conditions, highlighting the importance of sustainable methods in the development of new chemical entities with potential antimicrobial activity (Jyothi & Madhavi, 2019).

Antifungal and Antibacterial Properties

Research into pyrazoline and pyrazole derivatives has also revealed their potential antifungal and antibacterial properties. A series of new compounds synthesized from α,β-unsaturated ketones were studied for their antimicrobial activity against various organisms, demonstrating the broad potential of these compounds in treating infectious diseases (Hassan, 2013).

Antimycobacterial Activity

Substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and tested against Mycobacterium tuberculosis. These compounds, similar in structure to the specified chemical, showed varying degrees of activity, suggesting their potential use in developing new treatments for tuberculosis (Gezginci, Martin, & Franzblau, 1998).

properties

IUPAC Name

1-methyl-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O2/c1-21-10(7-12(20-21)13-9-16-5-6-17-13)8-18-15(24)11-3-4-14(23)22(2)19-11/h3-7,9H,8H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSBZPMUJLEAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=NN2C)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.